

4-Bromo-3,5-dihydroxybenzoic acid synonyms and structure

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Compound of Interest

Compound Name: 4-Bromo-3,5-dihydroxybenzoic acid

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An In-depth Technical Guide to 4-Bromo-3,5-dihydroxybenzoic Acid

This technical guide provides a comprehensive overview of **4-Bromo-3,5-dihydroxybenzoic acid**, including its synonyms, chemical structure, physicochemical properties, potential biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated derivative of dihydroxybenzoic acid. Its structure consists of a benzene ring substituted with a carboxyl group, two hydroxyl groups, and a bromine atom.

Synonyms:

- 4-Bromo-3,5-dihydroxybenzoate
- Benzoic acid, 4-bromo-3,5-dihydroxy-
- α -Resorcylic acid, 4-bromo-
- 4-Bromo-3,5-resorcylic acid

- NSC 151972
- 4-bromo-alpha-resorcylic acid

Chemical Structure Identifiers:

- Chemical Formula: C₇H₅BrO₄[\[1\]](#)[\[2\]](#)
- IUPAC Name: **4-bromo-3,5-dihydroxybenzoic acid**[\[3\]](#)
- SMILES: C1=C(C=C(C(=C1O)Br)O)C(=O)O[\[3\]](#)[\[4\]](#)
- InChI: InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-3,5-dihydroxybenzoic acid** is presented in the table below.

Property	Value	Reference
CAS Number	16534-12-6	[1] [2] [3] [4] [5]
Molecular Weight	233.02 g/mol	[3] [4]
Appearance	White to off-white or pink powder	[1]
Melting Point	274-276 °C	[5]
Solubility	Sparingly soluble in water	[1]
XLogP3	1.7	[3]

Potential Biological Activities

While specific biological data for **4-Bromo-3,5-dihydroxybenzoic acid** is limited, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

Antioxidant Activity

The dihydroxybenzoic acid scaffold is known to exhibit antioxidant properties, primarily through the mechanism of hydrogen atom donation to scavenge free radicals. The positioning of the hydroxyl groups on the benzene ring is crucial for this activity. Studies on various dihydroxybenzoic acids indicate that those with ortho or para positioning of hydroxyl groups tend to have stronger antioxidant effects compared to those with meta positioning.[\[6\]](#)[\[7\]](#)

Compound	Hydroxyl Group Positions	Relative Antioxidant Activity	Reference (DPPH Assay)
3,4,5-Trihydroxybenzoic acid (Gallic Acid)	3, 4, 5	High ($IC_{50} = 2.42 \mu M$)	[6]
2,5-Dihydroxybenzoic acid (Gentisic Acid)	2, 5 (para)	High	[6]
3,4-Dihydroxybenzoic acid (Protocatechuic Acid)	3, 4 (ortho)	High	[6]
3,5-Dihydroxybenzoic acid (α -Resorcylic Acid)	3, 5 (meta)	Low	[6]

Given that **4-Bromo-3,5-dihydroxybenzoic acid** is a derivative of 3,5-dihydroxybenzoic acid, its intrinsic antioxidant capacity may be modest. However, the electronic effects of the bromine substituent could modulate this activity, warranting direct experimental evaluation.

Anti-inflammatory Activity

Structurally similar compounds have demonstrated significant anti-inflammatory properties. For instance, methyl 3-bromo-4,5-dihydroxybenzoate, the methyl ester of a closely related compound, has been shown to ameliorate inflammatory bowel disease in a zebrafish model by regulating the TLR/NF- κ B signaling pathways.[\[8\]](#) This suggests that **4-Bromo-3,5-dihydroxybenzoic acid** may also possess anti-inflammatory effects by inhibiting key

inflammatory mediators. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Cytoprotective Effects via the Nrf2/HO-1 Pathway

There is compelling evidence from studies on the structurally analogous compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), that these types of molecules can exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[\[2\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1).[\[2\]](#)[\[5\]](#) This pathway is a crucial cellular defense mechanism against oxidative damage. The activation of this pathway by BDB is mediated by the phosphorylation of upstream kinases such as ERK and Akt.[\[2\]](#)[\[9\]](#)

Experimental Protocols

Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid

The following protocol is based on the bromination of 3,5-dihydroxybenzoic acid as described in patent literature.[\[1\]](#)

Materials:

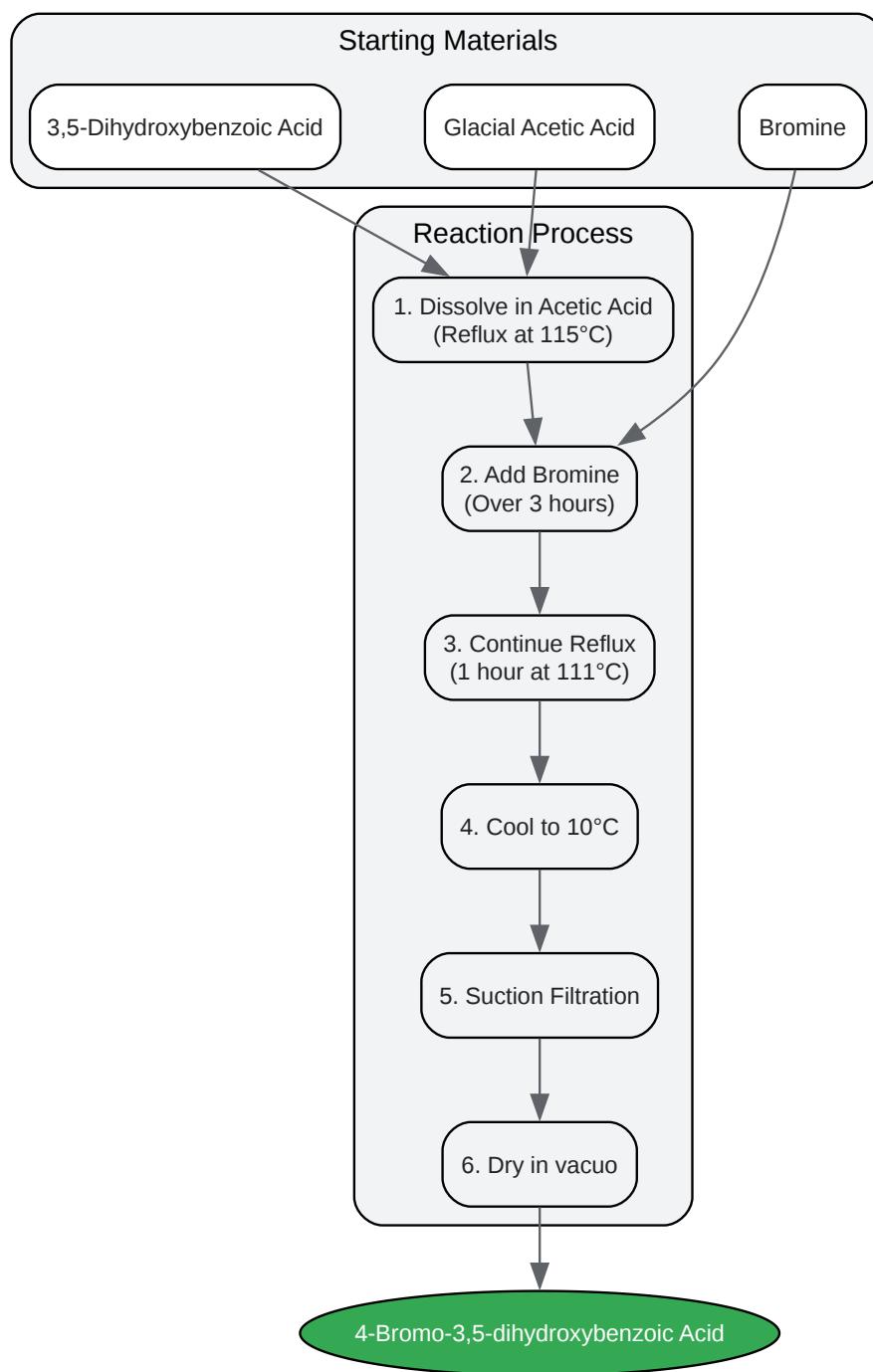
- 3,5-dihydroxybenzoic acid
- Glacial acetic acid
- Bromine
- Reaction vessel with reflux condenser and stirrer
- Filtration apparatus

Procedure:

- Combine 50 g of 3,5-dihydroxybenzoic acid with 180 ml of glacial acetic acid in a reaction vessel.
- Heat the mixture to reflux (approximately 115 °C) with stirring until the solid dissolves.

- Slowly add 54.0 g of bromine to the solution over a period of 3 hours.
- Continue to stir the reaction mixture at reflux (approximately 111 °C) for an additional hour.
- Cool the mixture to 10 °C to allow the product to precipitate.
- Collect the solid product by suction filtration.
- Dry the isolated solid in vacuo to yield **4-Bromo-3,5-dihydroxybenzoic acid**.

Synthesis Workflow of 4-Bromo-3,5-dihydroxybenzoic Acid

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Caption: Synthesis workflow for **4-Bromo-3,5-dihydroxybenzoic acid**.

DPPH Radical Scavenging Assay (General Protocol)

This protocol describes a common method for evaluating the antioxidant activity of a compound.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

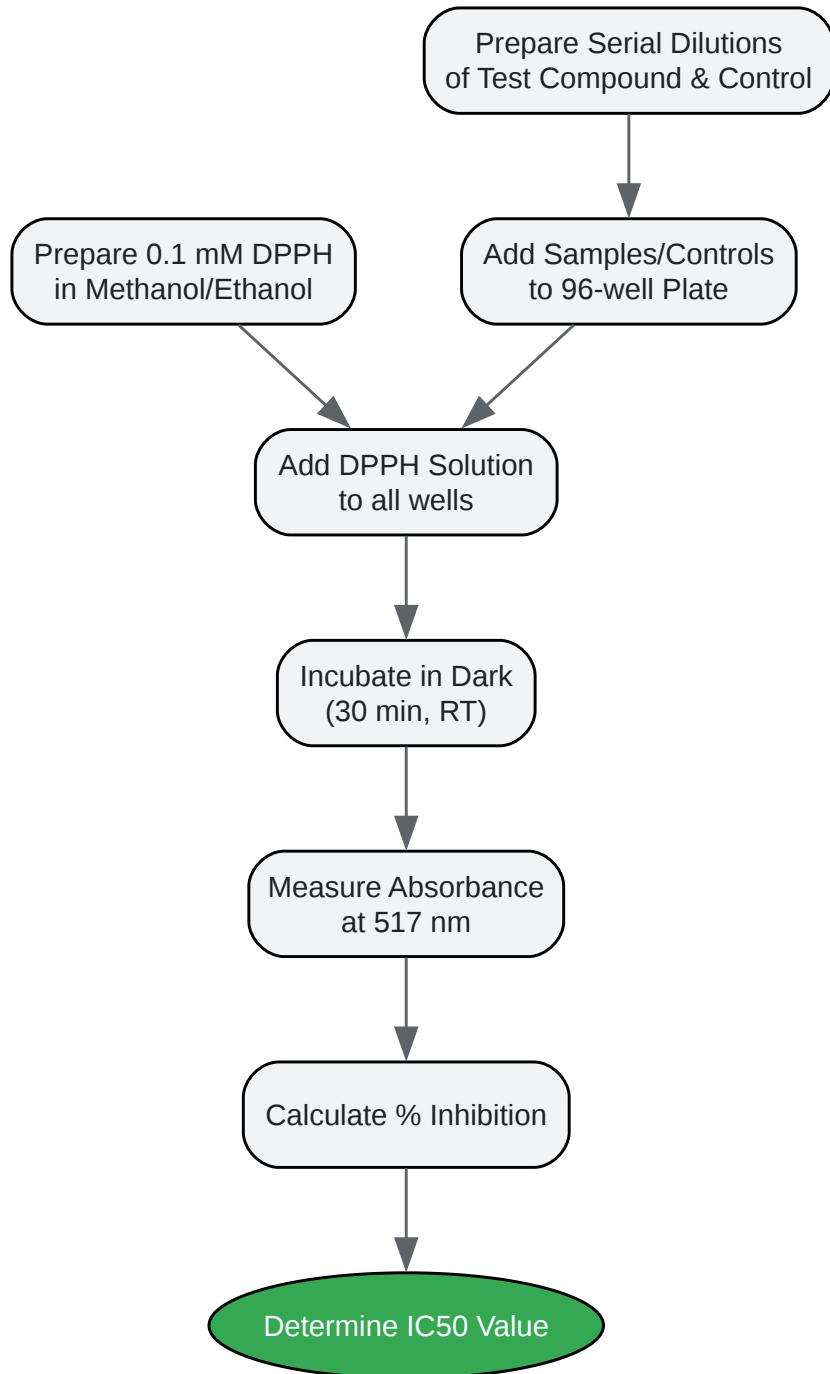
- **4-Bromo-3,5-dihydroxybenzoic acid** (test compound)
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
- Preparation of test compound solutions: Prepare a series of concentrations of **4-Bromo-3,5-dihydroxybenzoic acid** in the same solvent. Also prepare solutions of ascorbic acid as a positive control.
- Assay: a. To each well of a 96-well plate, add 100 μ L of the test compound or control solution. b. Add 100 μ L of the DPPH solution to each well. c. A blank well should contain 100 μ L of the solvent and 100 μ L of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - $$\% \text{ Inhibition} = [(Abs_blank - Abs_sample) / Abs_blank] \times 100$$

- IC_{50} Determination: Plot the % inhibition against the concentration of the test compound to determine the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Antioxidant Assay



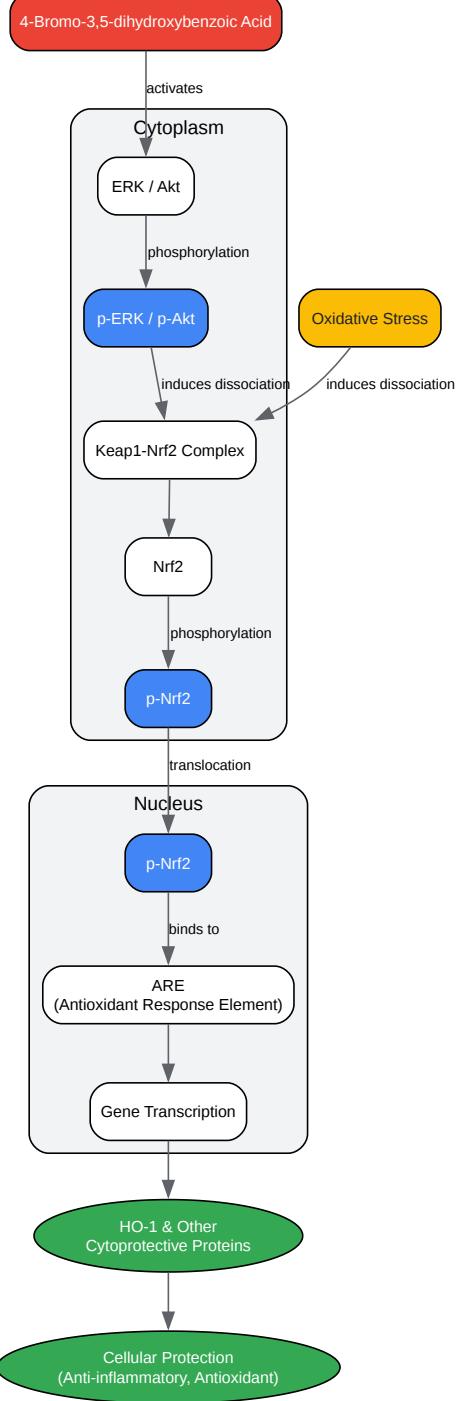
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Caption: General workflow for the DPPH radical scavenging assay.

Proposed Signaling Pathway

Based on evidence from structurally related compounds, **4-Bromo-3,5-dihydroxybenzoic acid** is hypothesized to protect cells from oxidative stress by activating the Nrf2/HO-1 signaling pathway.

Proposed Nrf2/HO-1 Signaling Pathway Activation

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Caption: Proposed activation of the Nrf2/HO-1 pathway.

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